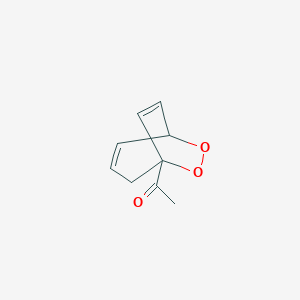
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene, commonly known as ACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACE is a cyclic compound that contains an epoxide and a ketone functional group, making it a versatile molecule for chemical reactions and biological studies. In
Applications De Recherche Scientifique
ACE has been studied extensively for its potential applications in various scientific fields. One of the primary applications of ACE is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. ACE has also been used in the development of new catalysts and as a reagent for the functionalization of organic compounds.
In the field of pharmacology, ACE has been studied for its potential as an anticancer agent. Studies have shown that ACE can induce apoptosis, or programmed cell death, in cancer cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of ACE is not fully understood, but studies have suggested that it may act through multiple pathways. ACE has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce DNA damage in cancer cells. ACE has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
ACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACE can induce apoptosis in cancer cells and inhibit the growth of tumor cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACE is its versatility as a building block for the synthesis of more complex molecules. ACE is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of ACE is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ACE. One area of research is the development of new synthetic methods for the production of ACE and related compounds. Another area of research is the investigation of the potential therapeutic applications of ACE, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACE and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of ACE involves a multi-step reaction starting from the precursor compound, 1,3-cycloheptadiene. First, the precursor is epoxidized using a peracid to form 1,2-epoxycycloheptene. The epoxide is then selectively opened using a Grignard reagent to form a ketone group, resulting in the formation of ACE. The synthesis of ACE has been optimized over the years, and various methods have been developed to increase the yield and purity of the compound.
Propriétés
Numéro CAS |
194657-03-9 |
|---|---|
Nom du produit |
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
Clé InChI |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
SMILES canonique |
CC(=O)C12CC=CC(C=C1)OO2 |
Synonymes |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



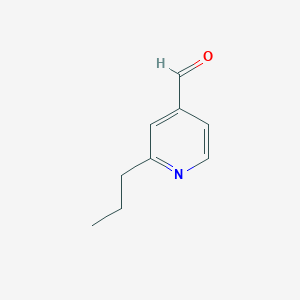




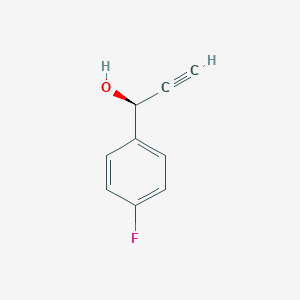
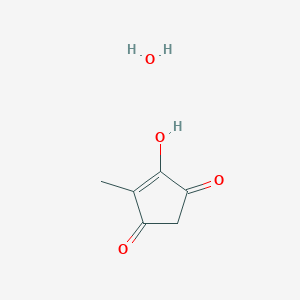
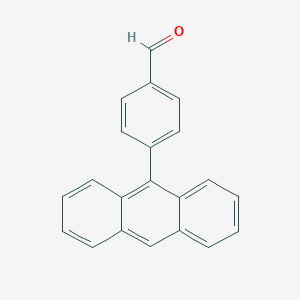
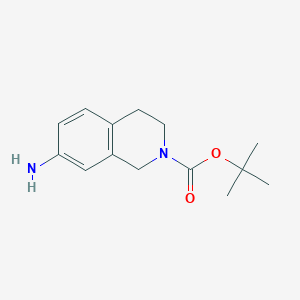
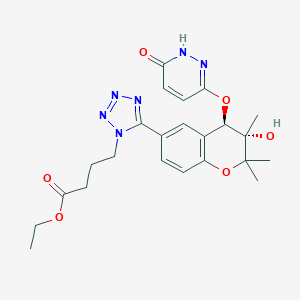
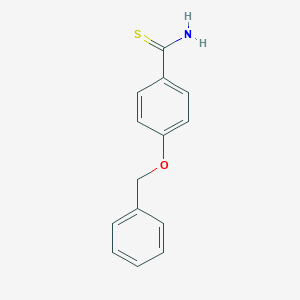
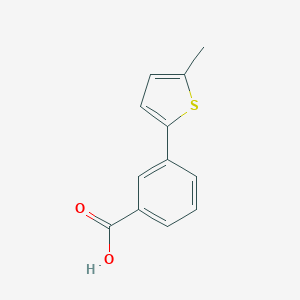
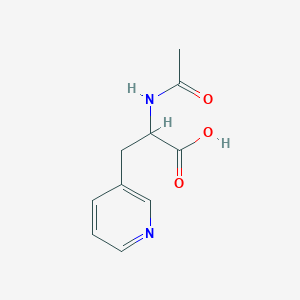
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)